Trans-methyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

CAS No.: 862283-69-0

Cat. No.: VC8401922

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862283-69-0 |

|---|---|

| Molecular Formula | C19H20ClNO2 |

| Molecular Weight | 329.8 g/mol |

| IUPAC Name | methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C19H20ClNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 |

| Standard InChI Key | JLPPICQAWSOLCD-MSOLQXFVSA-N |

| Isomeric SMILES | COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |

| SMILES | COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |

| Canonical SMILES | COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Synonyms

The compound is systematically named methyl (3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate, reflecting its stereochemistry and functional groups. Alternative designations include:

-

Methyl (3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate

-

3-Pyrrolidinecarboxylic acid, 4-(4-chlorophenyl)-1-(phenylmethyl)-, methyl ester, (3S,4R)-

A notable discrepancy exists in CAS registries: Parchem cites 131796-63-9 , while Chemsrc, ChemicalBook, and VulcanChem uniformly reference 862283-69-0 . The latter is likely the correct identifier, as it aligns with patents and supplier databases.

Molecular Structure and Stereochemistry

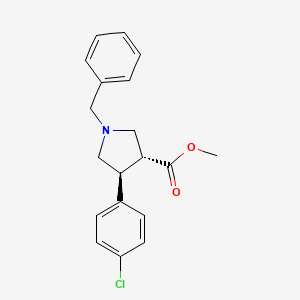

The molecule features a pyrrolidine ring (a five-membered amine) substituted at positions 1, 3, and 4 (Figure 1):

-

Position 1: Benzyl group (-).

-

Position 3: Methyl ester ().

-

Position 4: 4-Chlorophenyl group (-).

The trans configuration denotes opposing spatial orientations of the benzyl and 4-chlorophenyl groups, critical for its stereoselective interactions. The InChIKey (JLPPICQAWSOLCD-MSOLQXFVSA-N) and isomeric SMILES (COC(=O)[C@H]1CN(C[C@@H]1C2=CC=C(C=C2)Cl)CC3=CC=CC=C3) encode this stereochemistry.

Physical and Chemical Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 862283-69-0 | |

| Molecular Formula | ||

| Molecular Weight | 329.82 g/mol | |

| Density | Not Available | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Flash Point | Not Available |

The absence of melting/boiling point data suggests limited experimental characterization, possibly due to its niche research applications.

Synthesis and Production

Synthetic Routes

-

Pyrrolidine Core Formation: Cyclization of γ-amino acids or [3+2] cycloadditions.

-

Substituent Introduction: Sequential alkylation/arylation at positions 1 and 4.

-

Esterification: Methanol-mediated carboxylate esterification at position 3.

| Supplier | Location | Advantage |

|---|---|---|

| Guangzhou Yuheng Pharmaceutical | China | 58 |

| Amadis Chemical Company | China | 58 |

| Acesys Pharmatech | China | 55 |

| Nanjing Becas Pharmatech | China | 58 |

Pricing and batch sizes remain undisclosed, necessitating direct inquiry.

Applications in Pharmaceutical Research

Patent Landscape

Mentions in patents by F. Hoffmann-La Roche AG and Pfizer Inc. imply roles in:

-

Kinase Inhibitors: Pyrrolidine derivatives are common in targeting ATP-binding sites.

-

Central Nervous System (CNS) Agents: Structural analogs modulate neurotransmitter receptors.

Biological Activity

While explicit bioactivity data are absent, the 4-chlorophenyl group suggests:

-

Lipophilicity Enhancement: Improved blood-brain barrier penetration.

-

Target Engagement: Halogen bonding with protein residues.

| Hazard | Precautionary Measure |

|---|---|

| Skin/Eye Irritation | Use nitrile gloves; safety goggles |

| Respiratory Irritation | Employ fume hoods |

| Environmental Toxicity | Avoid aqueous release |

Regulatory Status

Classified as a Specialty Material, it is restricted to research settings under qualified supervision .

Future Research Directions

-

Stereochemical Optimization: Enantiomeric purity impacts pharmacological profiles.

-

Mechanistic Studies: Target identification via proteomics or crystallography.

-

Toxicological Profiling: Acute/chronic toxicity assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume